molecular formula C16H15ClN4O2 B11446137 N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide

N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide

Cat. No.: B11446137
M. Wt: 330.77 g/mol
InChI Key: DPAAHSSAGAOLBZ-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a chlorophenyl group.

    Attachment of the imidazole moiety: The imidazole group is introduced through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This is typically done through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-Imidazol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide: Similar structure but lacks the chlorophenyl group.

    N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methylphenyl)isoxazole-3-carboxamide: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H15ClN4O2/c17-13-4-1-3-12(9-13)15-10-14(20-23-15)16(22)19-5-2-7-21-8-6-18-11-21/h1,3-4,6,8-11H,2,5,7H2,(H,19,22)

InChI Key

DPAAHSSAGAOLBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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